molecular formula C13H12O4 B8280031 4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

Cat. No.: B8280031
M. Wt: 232.23 g/mol
InChI Key: PJVUDBOJRVKLHZ-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 5-methyl-4-oxo-5-phenylfuran-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-13(9-6-4-3-5-7-9)11(14)8-10(17-13)12(15)16-2/h3-8H,1-2H3

InChI Key

PJVUDBOJRVKLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C(O1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, but replacing 4,5-dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid with an equivalent amount of another compound of formula I described in Example 4, the following compounds of formula I are obtained, respectively: 4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester; 5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester, mp 66° C., ir(CHCl3)1720, 1695 and 1575 cm-1 ; spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester; 5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester; 5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester; 4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester; 1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester; 1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester; spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester; and 5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ir(CHCl3)1720
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

A mixture of 4,5-dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid (0.4 g, described in Example 4), absolute methanol (50 ml), and sulfuric acid (3 drops) is refluxed overnight and evaporated. The residue is diluted with 50 ml of diethyl ether, and the solution is washed quickly with saturated sodium bicarbonate and water, dried over magnesium sulfate, filtered, and evaporated. The residue is crystallized from diethyl ether to obtain the title compound (0.32 g) mp 60°-62° C. and nmr (CDCl3) δ1.81(s), 3.99(s), 6.25(s) and 7.42(m).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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